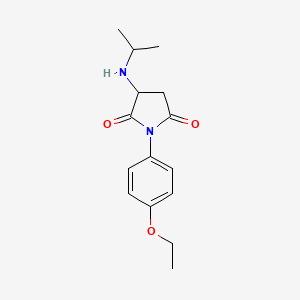

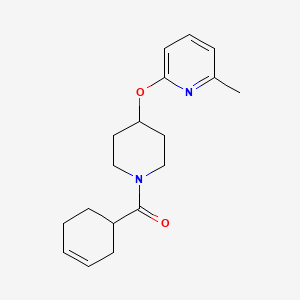

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione” is a chemical compound with the CAS number 1095321-11-1 . It is used for pharmaceutical testing .

Molecular Structure Analysis

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a key feature of this compound . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications

Polymer Solar Cells

In the realm of polymer solar cells, a novel n-type conjugated polyelectrolyte based on the diketopyrrolopyrrole (DPP) backbone, which is related to pyrrolidine-2,5-dione structures, has been synthesized. This material serves as an efficient electron transport layer in inverted polymer solar cells, significantly enhancing power conversion efficiency. The study underscores the potential of DPP derivatives in improving solar cell performance through better electron extraction and reduced exciton recombination (Hu et al., 2015).

Organic Synthesis and Drug Development

Pyrrolidine-2,5-dione and its transformations have been extensively studied for their relevance in organic synthesis and drug development. For example, research on converting 3,4-dihydroxypyrrolidine-2,5-dione to maleimide through tosylation provides insights into the thermodynamic and kinetic properties of these transformations, offering valuable knowledge for organic chemists in synthesizing pyrrolidine-2,5-dione derivatives (Yan et al., 2018).

Antimicrobial Activity

The synthesis and study of 1-aryl-5-methyl-5-ethoxycarbonylpyrrolidine-2,3,4-triones have revealed their potential as biologically active compounds with antimicrobial properties. This research direction indicates the applicability of pyrrolidine-2,5-dione derivatives in developing new antibacterial agents (Gein et al., 2003).

Luminescent Materials

Research on conjugated polymers containing pyrrolidine-2,5-dione units, such as 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and phenylene units, highlights their potential in electronic applications due to their photoluminescence properties. These materials exhibit strong fluorescence and are suitable for use in optoelectronic devices, demonstrating the utility of pyrrolidine-2,5-dione derivatives in developing new luminescent materials (Beyerlein & Tieke, 2000).

Antioxidant Activity

The aminomethylation of ethosuximide and pufemide, both containing the pyrrolidine-2,5-dione scaffold, has led to the synthesis of N-aminomethyl derivatives with studied antioxidant activities. This exploration opens pathways for the development of new compounds with potential health benefits, particularly in neuroprotection and disease prevention (Hakobyan et al., 2020).

properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-(propan-2-ylamino)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)17-14(18)9-13(15(17)19)16-10(2)3/h5-8,10,13,16H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPPQCGLABCQRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2697009.png)

![N-(furan-2-ylmethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2697016.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2697017.png)

![4-fluoro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2697018.png)

![1-(4-Chlorophenyl)-3-[5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2697021.png)

![N'-[2-(4-Chloro-phenyl)-1-(2-methoxyethylamino)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B2697025.png)

![(E)-ethyl 2-(furan-2-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2697028.png)

![3-[(3,4-dichlorobenzyl)sulfonyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B2697031.png)